molecular formula C21H21NO4 B6482731 N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide CAS No. 923121-47-5

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide

Cat. No.: B6482731
CAS No.: 923121-47-5
M. Wt: 351.4 g/mol
InChI Key: VZDUTTFWNAJGPP-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromen-4-one core, a methoxyphenyl group, and a dimethylpropanamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the dimethylpropanamide moiety is attached through amide bond formation, often using coupling reagents such as carbodiimides or via direct amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors for improved reaction control and yield, as well as the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active sites of enzymes, thereby inhibiting their activity. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-21(2,3)20(24)22-14-7-10-18-16(11-14)17(23)12-19(26-18)13-5-8-15(25-4)9-6-13/h5-12H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDUTTFWNAJGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401145138
Record name N-[2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923121-47-5
Record name N-[2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923121-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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